DIBENZ(a,h)ANTHRACENE, OCTAHYDRO-
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research
Polycyclic aromatic hydrocarbons are a large group of organic compounds composed of two or more fused aromatic rings. They are formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. nih.gov As a result, they are widespread environmental contaminants found in the air, water, and soil. nih.gov Dibenz(a,h)anthracene is a high molecular weight PAH composed of five fused benzene (B151609) rings and is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). wikipedia.org
Research into PAHs is extensive, driven by their carcinogenic and mutagenic properties. epa.gov The biological activity of PAHs is intrinsically linked to their structure, and modifications to the aromatic system can dramatically alter their effects. oup.com Hydrogenation, the process of adding hydrogen atoms to a molecule, is a key transformation that can occur both naturally in the environment and through synthetic chemical processes.
Significance of Hydrogenated Polycyclic Aromatic Hydrocarbons in Environmental and Biological Systems
Hydrogenated polycyclic aromatic hydrocarbons (H-PAHs) are compounds in which one or more of the aromatic rings of a PAH have been saturated with hydrogen atoms. This saturation alters the planarity and electronic properties of the molecule, which in turn can significantly impact its environmental fate and biological activity. ontosight.ai The addition of hydrogen atoms to the parent dibenz(a,h)anthracene molecule to form octahydro-dibenz(a,h)anthracene, for instance, modifies its chemical and physical properties, such as solubility and volatility. ontosight.ai
From an environmental perspective, hydrogenation can affect a PAH's persistence, mobility, and bioavailability. In biological systems, the change in molecular shape and electronic configuration due to hydrogenation can influence how the compound interacts with cellular macromolecules like DNA and proteins, often leading to a decrease or alteration in toxic and carcinogenic effects. oup.comoup.com
Historical Overview of Dibenz(a,h)anthracene and its Hydrogenated Derivatives in Scientific Inquiry
The scientific investigation of dibenz(a,h)anthracene dates back to the early 20th century, with its identification as a potent carcinogen being a significant milestone in cancer research. chemicalbook.com This discovery spurred extensive research into its mechanisms of action and those of other PAHs.
A pivotal area of this research has been the study of how structural modifications, such as hydrogenation, affect the carcinogenicity of these compounds. In the mid-1960s, systematic studies were undertaken to investigate the tumorigenic activity of various partially hydrogenated derivatives of dibenz(a,h)anthracene. These studies were crucial in establishing the structure-activity relationships for this class of compounds and demonstrated that the degree of hydrogenation plays a critical role in modulating carcinogenic potential. oup.comoup.com Specifically, research on two isomers of 1,2,3,4,8,9,10,11-octahydro-dibenz(a,h)anthracene revealed a significant reduction in carcinogenicity compared to the parent compound. oup.com One study found that these octahydro isomers exhibited no carcinogenic activity, while another noted a moderate inhibitory effect on the tumorigenesis induced by dibenz(a,h)anthracene. oup.comoup.com
Detailed Research Findings
Tumorigenic Activity of Octahydro-Dibenz(a,h)anthracene Isomers
A significant study on the biological activity of hydrogenated dibenz(a,h)anthracene derivatives tested two distinct isomers of 1,2,3,4,8,9,10,11-octahydro-dibenz(a,h)anthracene. The findings from this research were pivotal in understanding the impact of partial saturation on the carcinogenicity of this potent PAH.
| Compound | Melting Point (°C) | Carcinogenic Activity |
| Isomer 1 of 1,2,3,4,8,9,10,11-octahydro-DBA | 196–197 | Not demonstrated oup.com |
| Isomer 2 of 1,2,3,4,8,9,10,11-octahydro-DBA | 176.5–177.5 | Not demonstrated oup.com |
| Dibenz(a,h)anthracene (parent compound) | - | Strongly carcinogenic oup.com |
In a related study, 1,2,3,4,8,9,10,11-octahydro-dibenz(a,h)anthracene was found to exhibit a moderate inhibitory action on skin tumorigenesis induced by the parent compound, dibenz(a,h)anthracene. oup.com This suggests that not only is the octahydro- derivative non-carcinogenic, but it may also have a protective effect against the carcinogenicity of its fully aromatic counterpart.
Structure
2D Structure
3D Structure
Properties
CAS No. |
63021-67-0 |
|---|---|
Molecular Formula |
C22H22 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
6a,7,7a,12,13,13a,14,14a-octahydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H22/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-9,11,17-18,21-22H,10,12-14H2 |
InChI Key |
VSNBWRZXEXDEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1CC4C(C3)C=CC5=CC=CC=C45 |
Origin of Product |
United States |
Environmental Fate and Transformation Pathways of Octahydro Dibenz A,h Anthracene and Its Precursors
Abiotic Transformation Mechanisms
Abiotic transformation processes, particularly those induced by sunlight, play a crucial role in the degradation of PAHs in the environment. These reactions can alter the chemical structure of the compounds, often leading to partial or complete mineralization.
Photolytic degradation, or photolysis, is a primary abiotic pathway for the transformation of PAHs in the environment. This process involves the absorption of light energy by the PAH molecule, leading to its chemical alteration. Dibenz(a,h)anthracene, the precursor to Octahydro-dibenz(a,h)anthracene, strongly absorbs light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov
The rate of photolytic degradation is influenced by the environmental matrix in which the compound is present. For instance, the photolysis of Dibenz(a,h)anthracene sorbed to the surface of spruce needles has a reported half-life of 15 hours under sunlight irradiation. nih.gov In aqueous solutions, the degradation rate can be influenced by the properties of the solvent. researchgate.net The presence of other substances can also affect the rate of photolysis. For example, one study reported that after one month of sunlight exposure in a heptane (B126788) solution, 54% of the initial amount of Dibenz(a,h)anthracene was recovered. nih.gov
The process of photolysis can lead to the formation of various transformation products, including oxygenated PAHs such as diones. nih.gov For anthracene (B1667546), a related PAH, photochemical reactions can yield diones either directly or through the formation of endoperoxide intermediates. nih.gov Upon irradiation, PAHs can absorb light energy and react with molecular oxygen to produce reactive oxygen species (ROS) and other reactive intermediates, which can induce further degradation and transformation. nih.gov
Table 1: Photodegradation Half-lives of Dibenz(a,h)anthracene in Different Media
| Environmental Matrix | Exposure Conditions | Half-life (hours) |
| Spruce Needle Surface | Sunlight Irradiation | 15 |
| TLC Plate | Simulated Sunlight | 9.60 |
| TLC Plate | Simulated Sunlight and 0.2 ppm Ozone | 4.80 |
| TLC Plate | Dark Reaction with 0.2 ppm Ozone | 11.0 |
Data sourced from PubChem CID 5889 nih.gov
Heterogeneous phototransformation refers to photochemical reactions that occur at the interface of different phases, such as on the surface of atmospheric particulate matter or soil particles. These surfaces can act as carriers for PAHs and catalyze their transformation. nih.gov The transformation rates of PAHs in heterogeneous systems are influenced by the structure of the parent PAH and the presence of other chemical species. researchgate.net
For halogenated PAHs, photoirradiation has been shown to promote their heterogeneous transformation, a process that is accelerated by increased concentrations of reactive oxygen species and elevated temperatures. nih.gov Atmospheric particulate matter serves as a significant medium for these reactions. nih.gov The organic composition of aerosol particles can also strongly influence the products of PAH photodegradation. nih.gov
Biotic Transformation Pathways
Microbial degradation is a key process in the removal of PAHs from the environment. A wide variety of bacteria and fungi have been shown to metabolize these compounds, breaking them down into less complex and often less toxic substances.
The biodegradation of PAHs is a major process for their removal from contaminated sites. nih.gov However, the rate of degradation can be slow, with half-lives for Dibenz(a,h)anthracene in soil ranging from 361 to 940 days in some studies. nih.gov In soil microcosms, estimated half-lives for Dibenz(a,h)anthracene were 820, 750, and 940 days at 10, 20, and 30 °C, respectively. nih.gov
In aquatic environments, the degradation of PAHs is also primarily driven by microbial activity. A study monitoring the aerobic degradation of Dibenz(a,h)anthracene in a crude oil-contaminated creek found that it was reduced to 0 mg/l after 56 days by indigenous aerobic heterotrophic bacteria and cyanobacteria. researchgate.net
Aerobic Degradation: Under aerobic conditions, where oxygen is present, microorganisms utilize oxygenases to initiate the breakdown of the aromatic rings of PAHs. nih.gov This process typically involves the formation of dihydrodiols, which are then further metabolized. nih.gov For Dibenz(a,h)anthracene, aerobic degradation by indigenous strains of aerobic heterotrophic bacteria and cyanobacteria has been observed to lead to its complete removal over a period of 56 days in a laboratory setting. researchgate.net
Anaerobic Degradation: In environments devoid of oxygen, such as deep sediments and some groundwater, anaerobic degradation becomes the primary biotic pathway for PAH removal. While generally slower than aerobic degradation, it is a critical process in anoxic zones. nih.govnih.gov The anaerobic degradation of PAHs has been documented for several compounds, including phenanthrene, anthracene, and pyrene, with degradation rates in sediments reported to be in the range of 0.23 to 0.65 µmol kg⁻¹ day⁻¹. nih.gov The degradation of high molecular weight PAHs like benz[α]anthracene has been shown to be enhanced under anaerobic conditions with the addition of surfactants and alkaline treatment, which increases the bioavailability of the compound. nist.gov
Microbial consortia, or mixed communities of microorganisms, are often more effective at degrading complex mixtures of PAHs than individual microbial strains. mdpi.com This is due to the synergistic interactions between different species, where the metabolic products of one organism can be utilized by another. A bacterial consortium was able to degrade 64% of 30 mg·L⁻¹ of benzo[a]pyrene, a related five-ring PAH, within seven days. mdpi.com
Fungi, particularly white-rot fungi, are also potent degraders of PAHs. These fungi produce extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which can oxidize a wide range of organic pollutants. nih.gov The fungus Aspergillus terricola has been shown to deplete 90.16% of Dibenz(a,h)anthracene from a liquid culture within 10 days. researchgate.net In another study, a fungal-bacterial coculture significantly enhanced the degradation of high-molecular-weight PAHs, including Dibenz(a,h)anthracene, compared to individual cultures. nih.gov
Table 2: Microbial Degradation of Dibenz(a,h)anthracene and Related PAHs
| Microorganism/Consortium | Compound | Degradation Efficiency | Time | Conditions |
| Aerobic heterotrophic bacteria and cyanobacteria | Dibenz(a,h)anthracene | Reduced to 0 mg/l | 56 days | Aerobic, aquatic environment |
| Aspergillus terricola | Dibenz(a,h)anthracene | 90.16% depletion | 10 days | Liquid culture |
| Fungal-bacterial coculture (Penicillium janthinellum and bacterial consortium) | Dibenz(a,h)anthracene | Significantly greater than individual cultures | 56 days | Basal salts medium |
| Bacillus subtilis BMT4 | Benzo[a]pyrene | ~85% | 28 days | Sole substrate |
| Bacterial Consortium | Benzo[a]pyrene | 64% | 7 days | - |
Data sourced from various studies. researchgate.netmdpi.comresearchgate.netnih.gov
Biotransformation by Non-Mammalian Organisms (e.g., Aquatic Organisms, Algae)
For instance, the marine alga Ulva lactuca has been shown to rapidly absorb and metabolize anthracene. nih.gov This process involves the induction of oxidative stress, leading to the activation of antioxidant and detoxification enzymes. nih.gov It is plausible that similar mechanisms are involved in the biotransformation of dibenz(a,h)anthracene and its derivatives in aquatic environments. These organisms play a crucial role in the natural attenuation of PAHs. asm.org
Enzymatic Pathways and Metabolite Identification
The enzymatic pathways for PAH metabolism in non-mammalian organisms involve both Phase I and Phase II enzymes. In algae, the detoxification of anthracene has been shown to involve monooxygenases, dioxygenases, polyphenol oxidases, glutathione-S-transferases (GSTs), and sulfotransferases. nih.gov
In studies with rat liver microsomes, dibenz(a,h)anthracene is metabolized by mixed-function oxidases to form various dihydrodiols. researchgate.netnih.gov The primary metabolites identified were trans-1,2-, -3,4-, and -5,6-dihydrodiols. nih.gov Further epoxidation of the 3,4-dihydrodiol can lead to the formation of a diol-epoxide, which is considered a putative ultimate carcinogenic metabolite. researchgate.net While this data is from mammalian systems, it highlights the types of enzymatic reactions and metabolites that could potentially be formed in non-mammalian organisms capable of PAH biotransformation.
The table below summarizes the metabolites of dibenz(a,h)anthracene identified in rat liver homogenate studies, which may serve as a proxy for potential metabolites in other organisms.
| Precursor Compound | Metabolite |
| Dibenz(a,h)anthracene | 3-hydroxydibenzanthracene |
| Dibenz(a,h)anthracene | 4-hydroxydibenzanthracene |
| Dibenz(a,h)anthracene | 1,2-dihydro-1,2-dihydroxydibenzanthracene |
| Dibenz(a,h)anthracene | 3,4-dihydro-3,4-dihydroxydibenzanthracene |
| Dibenz(a,h)anthracene | 5,6-dihydro-5,6-dihydroxydibenzanthracene |
| 5,6-Epoxy-5,6-dihydrodibenzanthracene | 5-hydroxydibenzanthracene |
| 5,6-Epoxy-5,6-dihydrodibenzanthracene | 5,6-dihydro-5,6-dihydroxydibenzanthracene |
| 5,6-Epoxy-5,6-dihydrodibenzanthracene | S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione |
Environmental Persistence and Bioavailability Factors Influencing Transformation
The environmental persistence of dibenz(a,h)anthracene, and by extension its octahydro- derivative, is significant due to its chemical stability and low bioavailability. tpsgc-pwgsc.gc.caasm.org Several factors influence the transformation and degradation of these compounds in the environment.
Key Factors Influencing Transformation:
Matrix Association: The type of matrix, such as soil or sediment, with which the compound is associated, greatly influences its release and availability for transformation. nih.gov
Solubility: Dibenz(a,h)anthracene has very low water solubility, which limits its availability to microorganisms for degradation. tpsgc-pwgsc.gc.ca It tends to adsorb strongly to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca
Bioavailability: The fraction of a contaminant that is available for uptake by organisms is a key limiting factor in its biodegradation. nih.gov For lipophilic compounds like PAHs, the presence of lipids can alter their bioavailability. nih.gov
Co-metabolism: The presence of other, more easily degradable carbon sources can enhance the degradation of more complex PAHs. asm.org This synergistic breakdown is a common feature among PAH-degrading microbes. asm.org
Microbial and Plant Functions: The production of biosurfactants by microorganisms and the role of plant root exudates can enhance the bioavailability of PAHs, thereby promoting their biodegradation. fao.org
The table below outlines the primary factors that affect the environmental persistence and transformation of high molecular weight PAHs like dibenz(a,h)anthracene.
| Factor | Influence on Transformation |
| Matrix Type | Determines the release rate of the compound. nih.gov |
| Water Solubility | Low solubility reduces availability for microbial degradation. tpsgc-pwgsc.gc.ca |
| Adsorption to Organic Matter | Strong adsorption decreases bioavailability. tpsgc-pwgsc.gc.ca |
| Presence of Lipids | Can alter the bioavailability of lipophilic PAHs. nih.gov |
| Co-metabolism | Presence of other carbon sources can increase degradation rates. asm.org |
| Biosurfactants | Can increase the mobilization and bioavailability of PAHs. fao.org |
| Plant Root Exudates | Can enhance microbial activity and pollutant mobilization. fao.org |
Molecular Interactions and Biochemical Metabolism of Hydrogenated Dibenz A,h Anthracene in Non Human Biological Systems
Enzymatic Biotransformation Processes
The biotransformation of dibenz(a,h)anthracene is a multi-step process initiated by the action of mixed-function oxidases and further processed by other enzymes, leading to various metabolites.
Role of Mixed-Function Oxidases in Dihydrodiol Formation
The initial and rate-limiting step in the metabolism of dibenz(a,h)anthracene is its oxidation by the cytochrome P-450-dependent mixed-function oxidase system. nih.govnih.gov This enzyme system, primarily located in the microsomes of liver cells, catalyzes the introduction of an oxygen atom across a double bond to form an arene oxide. nih.govnih.gov In the case of dibenz(a,h)anthracene, this epoxidation can occur at different positions on the molecule. nih.gov
Subsequent enzymatic hydration of these arene oxides by microsomal epoxide hydrolase yields trans-dihydrodiols. nih.govnih.gov Studies using rat liver homogenates have identified several dihydrodiols of dibenz(a,h)anthracene, including the 1,2-dihydrodiol, 3,4-dihydrodiol, and 5,6-dihydrodiol. nih.govnih.gov The formation of these specific dihydrodiols is a critical step, as some of them can be further metabolized to ultimate carcinogenic species. researchgate.net The enzymatic degradation of related aromatic hydrocarbons like anthracene (B1667546) has also been shown to be initiated by enzymes such as manganese peroxidase. researchgate.net
In studies with rat liver microsomal fractions, the metabolism of dibenz(a,h)anthracene resulted in the formation of the 1,2-, 3,4-, and 5,6-dihydrodiols. nih.gov The relative abundance of these metabolites can be influenced by the specific cytochrome P450 isozymes present.
Stereoselectivity in Metabolite Production via Epoxide Hydrolase Action
The enzymatic hydration of the initially formed arene oxides by epoxide hydrolase is a highly stereoselective process. nih.govnih.gov This means that the enzyme preferentially acts on one enantiomer of the epoxide, leading to the formation of dihydrodiols with a specific stereochemistry.
For dibenz(a,h)anthracene, metabolism by hepatic microsomes from rats pretreated with Aroclor 1254 resulted in the formation of trans-1,2-, -3,4-, and -5,6-dihydrodiols that were highly enriched in their R,R enantiomers. nih.govnih.gov This stereoselectivity is attributed to the combined actions of stereoselective epoxidation by cytochrome P-450c and subsequent regioselective hydration by microsomal epoxide hydrolase. nih.gov The soluble epoxide hydrolase (sEH) is another key enzyme in this process, with its C-terminal domain exhibiting hydrolase activity that metabolizes epoxides to their corresponding dihydrodiols. frontiersin.org
| Dihydrodiol Metabolite | Enantiomeric Enrichment |
| trans-1,2-dihydrodiol | 85% R,R |
| trans-3,4-dihydrodiol | 71% R,R |
| trans-5,6-dihydrodiol | 98% R,R |
Table 1: Enantiomeric enrichment of trans-dihydrodiol metabolites of dibenz(a,h)anthracene produced by rat hepatic microsomes. nih.govnih.gov
Pathways of Metabolic Activation (e.g., Diol Epoxide Mechanism)
While the formation of dihydrodiols is a detoxification pathway, certain dihydrodiols can undergo further oxidation by mixed-function oxidases to form highly reactive diol epoxides. researchgate.net This process is known as metabolic activation.
The "diol epoxide" theory posits that the ultimate carcinogenic forms of many polycyclic aromatic hydrocarbons are diol epoxides. For dibenz(a,h)anthracene, the trans-3,4-dihydrodiol is a key precursor to a potent mutagenic diol epoxide. nih.gov This dihydrodiol can be further epoxidized at the 1,2-position to form a 3,4-diol-1,2-epoxide. nih.gov This diol epoxide is considered a putative ultimate carcinogenic metabolite of dibenz(a,h)anthracene. researchgate.net
Studies in mouse embryo fibroblasts have shown that dibenz(a,h)anthracene is metabolically activated through the formation of the DBA-3,4-diol, which is then further activated via the DBA-3,4-diol-1,2-oxide. nih.gov
Molecular Interactions with Biomacromolecules
The reactive diol epoxides formed during the metabolic activation of dibenz(a,h)anthracene can covalently bind to cellular macromolecules, most notably DNA, leading to the formation of DNA adducts.
Mechanisms of DNA Adduct Formation by Metabolically Activated Species
The electrophilic epoxide ring of the diol epoxide can react with nucleophilic sites on DNA bases, primarily the exocyclic amino groups of guanine (B1146940) and adenine. This covalent binding results in the formation of a DNA adduct.
In C3H10T1/2 mouse embryo fibroblasts, treatment with dibenz(a,h)anthracene resulted in the formation of multiple DNA adducts. nih.gov Analysis of these adducts revealed that many were derived from the reaction of the DBA-3,4-diol-1,2-oxide with deoxyguanosine. nih.gov The formation of these adducts is a critical event in the initiation of chemical carcinogenesis. The level of DNA binding has been observed to be significant in both hamster and rat embryo cells exposed to related compounds. capes.gov.br
Spectroscopic and Computational Analysis of Ligand-DNA Binding Modes (e.g., Intercalation)
In addition to covalent binding, non-covalent interactions between dibenz(a,h)anthracene and its metabolites with DNA can occur. One of the primary non-covalent binding modes is intercalation, where the planar aromatic ring system of the molecule inserts between the base pairs of the DNA double helix.
Spectroscopic techniques have been employed to investigate the interaction between dibenz(a,h)anthracene and DNA in vitro. epa.gov Studies using UV-vis absorption spectroscopy, fluorescence spectroscopy, and circular dichroism have shown that dibenz(a,h)anthracene can bind to DNA through an intercalation mode. epa.gov The forces driving this interaction are thought to be hydrogen bonds and van der Waals forces. epa.gov The binding constant (K_A) for the interaction between dibenz(a,h)anthracene and DNA has been determined to be 2.039 x 10^5 L/mol at 25°C. epa.gov Spectroscopic studies of other anthracene derivatives have also helped to distinguish between different binding modes, such as intercalation versus groove binding, based on characteristic spectral changes. nih.gov
| Technique | Observation | Implication |
| UV-vis Absorption Spectroscopy | Indicates an interaction between DBA and DNA. | Suggests binding is occurring. |
| Fluorescence Spectroscopy | Used to determine binding characteristics and forces. | Reveals the nature of the interaction. |
| Circular Dichroism (CD) Spectra | Further explores the binding mode. | Supports an intercalative binding mode. |
| DNA Thermal Denaturation | Measures the stability of the DNA helix upon binding. | Increased stability is consistent with intercalation. |
Table 2: Spectroscopic analysis of dibenz(a,h)anthracene-DNA interactions. epa.gov
Influence of Hydrogenation and Stereochemistry on Biochemical Reactivity
The biochemical reactivity of dibenz(a,h)anthracene and its derivatives is profoundly influenced by both the degree of hydrogenation and the specific stereochemistry of the molecule. These structural features determine how the compound is metabolized and whether the resulting metabolites can interact with cellular macromolecules, a key step in initiating toxic or carcinogenic effects.
Hydrogenation, the chemical addition of hydrogen atoms, reduces the number of double bonds within the aromatic ring system. This alteration significantly impacts the molecule's biological activity. The parent compound, dibenz(a,h)anthracene (DBA), is a potent carcinogen. However, its biological activity can be attenuated or eliminated through partial hydrogenation.
In studies using Swiss female mice, the tumorigenic activity of various hydrogenated DBA derivatives was assessed by skin application. The results demonstrated a clear link between the extent of hydrogenation and carcinogenic potential. Notably, two isomers of 1,2,3,4,8,9,10,11-octahydro-DBA were tested and showed no carcinogenic activity under the experimental conditions. This contrasts sharply with the strong carcinogenicity of the parent DBA and the weaker, yet still present, carcinogenic activity of derivatives with less hydrogenation, such as 5,6-dihydro-DBA and 1,2,3,4,12,13-hexahydro-DBA. The complete lack of carcinogenicity in the tested octahydro- isomers highlights how saturating specific rings in the polycyclic aromatic hydrocarbon (PAH) structure can eliminate its harmful biological effects.
Table 1: Tumorigenic Activity of Hydrogenated Dibenz(a,h)anthracene Derivatives on Mouse Skin
| Compound | Tumorigenic Activity |
|---|---|
| Dibenz(a,h)anthracene (DBA) | Strong |
| 5,6-Dihydro-DBA | Weaker than DBA |
| 1,2,3,4-Tetrahydro-DBA | Strong (Comparable to DBA) |
| 1,2,3,4,12,13-Hexahydro-DBA | Weaker than DBA |
| 1,2,3,4,8,9,10,11-Octahydro-DBA (Isomer 1) | None Demonstrated |
Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor governing the biochemical reactivity of DBA derivatives. While the parent PAHs are often inert, their metabolic activation by enzymes like cytochrome P-450 can produce highly reactive intermediates, such as dihydrodiols and diol epoxides. nih.govnih.gov The specific stereoisomer formed during metabolism determines its biological fate.
Metabolic studies in rat liver microsomes have shown that DBA is converted into several trans-dihydrodiols, with the process being highly stereoselective. nih.gov For instance, the metabolism of DBA yields trans-1,2-, -3,4-, and -5,6-dihydrodiols that are highly enriched in their R,R enantiomers. The subsequent activation of these dihydrodiol enantiomers to bacterial mutagens also shows marked stereochemical preference. In the case of trans-3,4-dihydrodiol, the R,R enantiomer is metabolized into a much more potent mutagen than the S,S enantiomer. Conversely, for the trans-1,2- and -5,6-dihydrodiols, the S,S enantiomers are converted to more mutagenic products. This demonstrates that both the initial enzymatic epoxidation and the subsequent hydration are highly specific, and this stereoselectivity is a key determinant of the ultimate mutagenic potential of the compound. nih.gov The different biological activities of these stereoisomers are central to understanding the mechanism of action of the parent compound. nih.gov
Table 2: Influence of Stereochemistry on the Mutagenicity of DBA Dihydrodiol Enantiomers
| Dihydrodiol Enantiomer | Relative Mutagenic Activity |
|---|---|
| trans-1,2-Dihydrodiol (S,S) | More Mutagenic |
| trans-1,2-Dihydrodiol (R,R) | Less Mutagenic |
| trans-3,4-Dihydrodiol (R,R) | More Mutagenic |
| trans-3,4-Dihydrodiol (S,S) | Less Mutagenic |
| trans-5,6-Dihydrodiol (S,S) | More Mutagenic |
Advanced Analytical and Spectroscopic Characterization of Octahydro Dibenz A,h Anthracene and Its Derivatives
Chromatographic Separation and Identification Techniques
Chromatographic methods are fundamental in isolating and identifying octahydro-dibenz(a,h)anthracene and its related compounds from intricate mixtures. High-performance liquid chromatography and gas chromatography-mass spectrometry are two of the most powerful techniques employed for this purpose.
High Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of non-volatile and thermally labile compounds. uci.edu When coupled with chiral stationary phases (CSPs), HPLC becomes an indispensable tool for the enantioselective separation of chiral molecules like the various stereoisomers of octahydro-dibenz(a,h)anthracene and its metabolites. nih.govresearchgate.net
The choice of the chiral stationary phase is critical and often dictates the success of the separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantioselectivity. nih.gov For instance, the enantiomers of trans-dihydrodiols of dibenz(a,h)anthracene have been successfully separated using polysaccharide-based CSPs, which allows for the determination of their enantiomeric excess. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.
The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is optimized to achieve the best resolution and selectivity. mdpi.com The selection of the appropriate CSP and mobile phase is often a result of systematic screening and method development.
Table 1: Examples of Chiral Stationary Phases Used in the Analysis of Dibenz(a,h)anthracene Metabolites
| Chiral Stationary Phase Type | Example | Application |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Separation of trans-dihydrodiol enantiomers of dibenz(a,h)anthracene nih.gov |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Enantioseparation of various drug compounds, applicable to polycyclic aromatic hydrocarbon metabolites |
Gas Chromatography-Mass Spectrometry (GC/MS) for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds. nih.gov It is particularly effective for the analysis of complex mixtures containing various isomers of octahydro-dibenz(a,h)anthracene and their degradation products. researchgate.net
In GC/MS, the sample is first vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. The NIST Chemistry WebBook provides extensive mass spectral data for dibenz(a,h)anthracene that can be used for library matching. nist.govnist.gov
The choice of the stationary phase in the GC column is crucial for achieving good separation. Non-polar stationary phases, such as those based on polydimethylsiloxane, are commonly used for the analysis of polycyclic aromatic hydrocarbons (PAHs) like dibenz(a,h)anthracene. nih.gov The retention indices of the compounds can provide additional information for their identification. nist.gov
Table 2: GC/MS Parameters for the Analysis of Dibenz(a,h)anthracene
| Parameter | Typical Value/Condition |
| Column Type | Capillary column (e.g., 30 m x 0.25 mm i.d.) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole or Ion Trap |
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the molecular structure and stereochemistry of octahydro-dibenz(a,h)anthracene and its derivatives.
Vibrational Spectroscopy (e.g., IR) for Structural Elucidation
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups within a molecule. The IR spectrum of a compound shows absorption bands corresponding to the vibrational frequencies of its chemical bonds. While the NIST WebBook provides an IR spectrum for the parent dibenz(a,h)anthracene, the spectra of its octahydro- derivatives would exhibit characteristic C-H stretching and bending vibrations for the saturated portions of the molecule. nist.gov The presence of specific functional groups in metabolites, such as hydroxyl (-OH) groups in dihydrodiols, would give rise to distinct and strong absorption bands in the IR spectrum, aiding in their structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural and stereochemical elucidation of organic molecules. rsc.org For octahydro-dibenz(a,h)anthracene and its derivatives, ¹H and ¹³C NMR spectroscopy can provide a wealth of information.
The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) observed in the NMR spectra allow for the determination of the relative stereochemistry of the hydrogen atoms and substituent groups. This is particularly crucial for assigning the cis or trans configuration of the fused rings and the stereochemistry of any functional groups present. Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity of atoms within the molecule.
High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. escholarship.orgiaph.esspringernature.com This is a significant advantage over low-resolution mass spectrometry, as it can distinguish between compounds with the same nominal mass but different elemental formulas.
In the context of octahydro-dibenz(a,h)anthracene analysis, HRMS is instrumental in confirming the molecular formula of the parent compound and its various metabolites. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS instrument can provide detailed information about the fragmentation pathways of the molecule. By analyzing the fragment ions, it is possible to deduce the structure of the original molecule and locate the positions of functional groups.
UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Intermolecular Interactions
The electronic structure of dibenz(a,h)anthracene is characterized by an extensive π-conjugated system of five fused benzene (B151609) rings. This delocalization of electrons results in characteristic absorption and emission spectra. The parent compound, dibenz(a,h)anthracene, is a fluorescent molecule with a reported excitation maximum at 301 nm and an emission maximum at 396 nm, yielding a significant Stokes shift of 95 nm. wikipedia.org The addition of eight hydrogen atoms to form octahydro-dibenz(a,h)anthracene drastically alters this electronic landscape.
The hydrogenation process saturates one or more of the aromatic rings, thereby interrupting the continuous π-conjugation. This disruption has a profound and predictable effect on the molecule's interaction with ultraviolet and visible light. The energy required to excite the π-electrons to higher energy orbitals increases significantly. Consequently, a pronounced hypsochromic shift (blue shift) in the UV-Visible absorption spectrum is expected for octahydro-dibenz(a,h)anthracene compared to its fully aromatic precursor. The characteristic sharp, well-defined absorption bands of the parent PAH associated with π-π* transitions would be replaced by less intense, broader bands at shorter wavelengths, more typical of molecules with smaller aromatic systems.
Similarly, the fluorescence properties are substantially modified. The fluorescence emission of PAHs is a direct consequence of their extended π-systems. By reducing the size of the conjugated system, hydrogenation is expected to lead to:
A blue shift in the fluorescence emission spectrum, corresponding to the higher energy gap between the ground and excited states.
A likely decrease in the fluorescence quantum yield. The rigid, planar structure of the parent dibenz(a,h)anthracene restricts vibrational energy loss, favoring fluorescence. The introduction of sp³-hybridized carbon centers in the octahydro- derivative increases conformational flexibility, providing non-radiative decay pathways that can quench fluorescence.
Intermolecular interactions, such as π-π stacking and excimer formation, are also probed by these spectroscopic techniques. In concentrated solutions or the solid state, planar PAHs can form aggregates where the π-orbitals of adjacent molecules overlap. This can lead to the formation of excimers, which are excited-state dimers that fluoresce at longer wavelengths (a bathochromic shift) compared to the monomer emission. nih.govrug.nl For octahydro-dibenz(a,h)anthracene, the introduction of non-planar, saturated rings would sterically hinder the close face-to-face stacking required for significant excimer formation. Therefore, a reduced tendency for excimer emission in the solid state or concentrated solutions would be anticipated compared to the parent dibenz(a,h)anthracene.
A comparative table of expected spectral properties is presented below.
| Compound | Expected UV-Vis λmax | Expected Fluorescence λem | Expected Quantum Yield | Expected Excimer Formation |
| Dibenz(a,h)anthracene | ~298 nm | ~396 nm wikipedia.org | High | Likely in concentrated solutions/solid state |
| Octahydro-dibenz(a,h)anthracene | < 298 nm (Blue-shifted) | < 396 nm (Blue-shifted) | Lower | Significantly reduced |
This interactive table is based on established principles of spectroscopy and the known properties of the parent PAH. Specific experimental values for octahydro-dibenz(a,h)anthracene are not available in the cited literature.
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the parent dibenz(a,h)anthracene is a largely planar molecule, the addition of eight hydrogen atoms to form octahydro-dibenz(a,h)anthracene introduces significant structural changes that can only be fully elucidated by this technique. nih.govrug.nl
The hydrogenation process converts sp²-hybridized carbon atoms in the aromatic rings to sp³-hybridized centers. This results in a non-planar, three-dimensional molecular structure. The specific conformation of the saturated rings (e.g., chair, boat, or twist-boat) and the stereochemical relationships of the hydrogen atoms (i.e., syn or anti addition) would be precisely determined from a single-crystal X-ray diffraction experiment.
A crystallographic analysis of octahydro-dibenz(a,h)anthracene would provide a wealth of structural data, including:
Bond Lengths: Confirming the presence of C-C single bonds (typically ~1.54 Å) in the hydrogenated portions of the molecule, which are significantly longer than the C-C bonds within the remaining aromatic rings (~1.39-1.42 Å).
Bond Angles: Revealing the tetrahedral geometry (~109.5°) around the sp³-hybridized carbon atoms, a stark contrast to the trigonal planar geometry (~120°) of the sp² carbons in the aromatic sections.
Absolute Configuration: For chiral derivatives, X-ray crystallography on a single crystal of an enantiomerically pure sample can determine the absolute stereochemistry (R/S configuration) at the stereocenters.
Furthermore, the crystal packing arrangement revealed by X-ray diffraction would provide critical insights into the intermolecular interactions. The loss of planarity in octahydro-dibenz(a,h)anthracene would disrupt the efficient π-π stacking that often dominates the crystal packing of its parent aromatic compound. Instead, weaker van der Waals forces and C-H···π interactions would likely govern the solid-state assembly. The detailed analysis of intermolecular distances and contacts would explain the bulk physical properties of the compound, such as its melting point and solubility.
The table below summarizes the expected structural parameters that would be determined by X-ray crystallography.
| Structural Parameter | Dibenz(a,h)anthracene (Expected) | Octahydro-dibenz(a,h)anthracene (Expected) |
| Overall Geometry | Largely Planar | Non-planar, 3D |
| Hybridization | sp² | sp² and sp³ |
| C-C Bond Lengths (Å) | ~1.39 - 1.42 (aromatic) | ~1.39 - 1.42 (aromatic), ~1.54 (aliphatic) |
| Bond Angles (°) | ~120 | ~120 (aromatic), ~109.5 (aliphatic) |
| Dominant Intermolecular Interaction | π-π stacking | Van der Waals forces, C-H···π interactions |
This interactive table illustrates the anticipated structural differences based on fundamental chemical principles. Specific crystallographic data for octahydro-dibenz(a,h)anthracene is not present in the provided search results.
Theoretical and Computational Studies of Hydrogenated Dibenz A,h Anthracene Systems
Quantum Chemical Calculations of Molecular and Electronic Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into electron distribution, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) and Semi-Empirical Methods (e.g., ZINDO/S)
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. For polycyclic aromatic hydrocarbons, DFT is routinely used to calculate optimized geometries, electronic properties, and vibrational frequencies. Semi-empirical methods like ZINDO/S are often employed to predict electronic spectra.
A thorough search of scientific databases for DFT or ZINDO/S calculations specifically on octahydrodibenz(a,h)anthracene did not yield any dedicated studies. While research on the parent DBA and its diol-epoxide metabolites using these methods is documented, the influence of octahydration on the electronic structure remains uninvestigated in the available literature. For instance, a DFT study on carbocations derived from DBA has been published, but this does not extend to the hydrogenated form .
HOMO-LUMO Energy Analysis and Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability and the energy required for electronic excitation.
No specific HOMO-LUMO energy analysis for octahydrodibenz(a,h)anthracene has been found in the reviewed literature. Computational studies on other PAHs have shown that hydrogenation significantly alters the HOMO-LUMO gap, generally increasing it and thus affecting the molecule's reactivity and spectroscopic properties. However, without specific calculations for octahydrodibenz(a,h)anthracene, any discussion would be purely speculative.
Conformational Analysis and Strain Energy Calculations
The addition of eight hydrogen atoms to the dibenz(a,h)anthracene framework introduces multiple chiral centers and a significantly more flexible, non-planar structure. Conformational analysis would be essential to identify the most stable three-dimensional arrangements of the molecule. Strain energy calculations would quantify the energetic penalties associated with these conformations.
Prediction of Spectroscopic Properties (e.g., UV-Vis Absorption) using Annellation Theory
Annellation theory is a predictive tool used to estimate the UV-Vis absorption maxima of PAHs by considering the effects of adding benzene (B151609) rings to a parent chromophore. This theory has been successfully applied to various benzenoid hydrocarbons.
While studies exist that apply annellation theory to predict the spectra of numerous PAHs, there is no evidence of its application to hydrogenated systems like octahydrodibenz(a,h)anthracene. The significant disruption of the aromatic pi-system upon hydrogenation would likely render the standard annellation theory, which is based on aromatic systems, inapplicable without substantial modification.
Computational Modeling of Reaction Pathways and Metabolic Mechanisms
The metabolism of PAHs is a critical area of study due to their carcinogenic potential. Computational modeling can elucidate the mechanisms of metabolic activation, often involving the formation of reactive diol-epoxides. The metabolism of the parent dibenz(a,h)anthracene has been studied, with evidence pointing to the formation of diol-epoxides.
However, a search for computational models of the reaction pathways and metabolic mechanisms specifically for octahydrodibenz(a,h)anthracene did not yield any results. The metabolic fate of such a hydrogenated derivative would be expected to differ significantly from the parent PAH, but this has not been explored in the available computational chemistry literature.
Theoretical Approaches for Intermolecular Interactions (e.g., DNA Binding)
The carcinogenicity of many PAHs is linked to the ability of their metabolites to bind covalently to DNA, forming adducts that can lead to mutations. Theoretical studies can model these interactions, providing insight into the binding affinity and preferred binding sites. Studies have investigated the DNA binding of dibenz(a,h)anthracene and its metabolites.
There is no available research that theoretically models the intermolecular interactions, specifically DNA binding, of octahydrodibenz(a,h)anthracene. The altered stereochemistry and electronic properties resulting from hydrogenation would fundamentally change its potential interactions with biological macromolecules like DNA.
Structure Activity and Structure Property Relationship Investigations of Hydrogenated Dibenz A,h Anthracene
Influence of Hydrogenation State on Chemical Reactivity
The chemical reactivity of dibenz(a,h)anthracene and its hydrogenated derivatives is intrinsically linked to their carcinogenic and mutagenic potential. The parent compound, DBA, is a well-established carcinogen, a property attributed to its metabolic activation to highly reactive diol epoxide intermediates that can form covalent adducts with DNA. medchemexpress.comepa.govresearchgate.net The extent of hydrogenation directly modulates this biological reactivity.
A systematic study on the tumorigenic activity of various partially hydrogenated derivatives of DBA revealed a clear structure-activity relationship. When applied to the skin of mice, a number of these compounds exhibited varied carcinogenic potential. Notably, 1,2,3,4-tetrahydro-DBA demonstrated strong carcinogenic activity, comparable to that of the parent DBA. Other derivatives, such as 5,6-dihydro-DBA and 1,2,3,4,12,13-hexahydro-DBA, were also found to be carcinogenic, albeit with weaker effects.
In stark contrast, two isomers of 1,2,3,4,8,9,10,11-octahydro-DBA, as well as more heavily hydrogenated dodecahydro- and hexadecahydro-DBA, showed no carcinogenic activity under the same experimental conditions. oup.com This significant finding underscores that increasing the degree of hydrogenation to the octahydro state and beyond appears to eliminate the carcinogenic reactivity of the dibenz(a,h)anthracene molecule. oup.com This loss of activity is likely due to the disruption of the planar aromatic system, which prevents the formation of the ultimate carcinogenic metabolites. researchgate.net
Table 1: Carcinogenic Activity of Hydrogenated Dibenz(a,h)anthracene Derivatives
| Compound | Carcinogenic Activity |
|---|---|
| Dibenz(a,h)anthracene (DBA) | Strong |
| 5,6-Dihydro-DBA | Weak |
| 1,2,3,4-Tetrahydro-DBA | Strong |
| 1,2,3,4,12,13-Hexahydro-DBA | Weak |
| 1,2,3,4,8,9,10,11-Octahydro-DBA (two isomers) | None |
| Dodecahydro-DBA | None |
| Hexadecahydro-DBA | None |
Stereochemical Effects on Biochemical Transformation and Molecular Interactions
The biochemical transformation of dibenz(a,h)anthracene is a highly stereoselective process, meaning the spatial arrangement of atoms in the molecule dictates its metabolic fate. The initial steps of metabolic activation are catalyzed by cytochrome P-450 enzymes, which introduce epoxide groups across the double bonds. These epoxides are then hydrated by epoxide hydrolase to form trans-dihydrodiols. nih.govnih.gov
Research has shown that the metabolism of DBA is not only regioselective (occurring at specific positions) but also stereoselective, producing an enrichment of particular enantiomers (non-superimposable mirror images). For instance, the metabolic formation of trans-1,2-, -3,4-, and -5,6-dihydrodiols from DBA results in a high enrichment of the R,R enantiomers. nih.govnih.gov
This stereoselectivity is critically important because the subsequent mutagenic activity of these dihydrodiols is also enantiomer-dependent. For the trans-1,2- and -5,6-dihydrodiols, the S,S enantiomers lead to more mutagenic products upon further activation. Conversely, for the trans-3,4-dihydrodiol, the R,R enantiomer is the more potent precursor to mutagens. nih.gov This demonstrates that the specific three-dimensional structure of the hydrogenated intermediates is a key determinant of their interaction with metabolizing enzymes and their ultimate biological effect. While specific studies on the stereoselective metabolism of octahydro-DBA are not available, the principles established for dihydro- and tetrahydro- derivatives suggest that the stereochemistry of octahydro-DBA isomers would similarly govern their (non-carcinogenic) biochemical transformations and interactions.
Relationship between Molecular Architecture and Environmental Fate
The environmental fate of polycyclic aromatic hydrocarbons is largely governed by their molecular structure. researchgate.netnih.gov Properties such as water solubility, volatility, and susceptibility to degradation are all linked to the size and aromaticity of the molecule. The parent compound, dibenz(a,h)anthracene, is characterized by its low water solubility and high lipophilicity, which causes it to adsorb strongly to soil and sediment particles. wikipedia.org This persistence in the environment contributes to its potential for long-range transport and bioaccumulation. researchgate.net
Hydrogenation significantly alters the molecular architecture, moving from a planar, rigid aromatic structure to a more flexible, three-dimensional, and non-planar aliphatic one. This has profound implications for the environmental fate of the compound. An increase in the degree of hydrogenation generally leads to:
Increased Water Solubility: The reduction of the aromatic system and the introduction of sp3-hybridized carbon atoms decrease the lipophilicity of the molecule, making it more soluble in water.
Increased Degradability: The saturated rings in hydrogenated PAHs are more susceptible to microbial degradation than the stable aromatic rings. This would likely decrease the persistence of octahydro-DBA in the environment compared to its parent compound.
Reduced Bioaccumulation: Lower lipophilicity reduces the tendency of the compound to accumulate in the fatty tissues of organisms.
Therefore, the molecular architecture of octahydrodibenz(a,h)anthracene, being significantly less aromatic and planar than DBA, would be expected to lead to a shorter environmental half-life and a lower potential for bioaccumulation.
Computational Prediction of Structural and Electronic Properties based on Hydrogenation Patterns
Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for predicting the structural and electronic properties of molecules and understanding how these properties change with structural modifications. epa.govresearchgate.net For polycyclic aromatic hydrocarbons, these methods can calculate key parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. acs.org
The hydrogenation pattern in dibenz(a,h)anthracene derivatives directly impacts their electronic properties. For the fully aromatic DBA, the extensive π-conjugated system results in a relatively small HOMO-LUMO gap, which is consistent with its reactivity.
As hydrogenation proceeds, as in the case of octahydrodibenz(a,h)anthracene, the π-conjugated system is systematically disrupted. Computational models would predict that:
The HOMO-LUMO gap would increase significantly with increasing hydrogenation. This is because the saturation of the rings reduces the extent of π-electron delocalization, leading to greater electronic stability and reduced reactivity.
The molecular geometry would shift from planar to a more complex three-dimensional conformation, with various possible stereoisomers depending on the hydrogenation pattern.
These computational predictions align with the experimental observation that octahydro-DBA is not carcinogenic. oup.com The larger HOMO-LUMO gap and altered geometry would make it less susceptible to the metabolic activation steps that are responsible for the carcinogenicity of the parent compound. DFT calculations can thus serve as a valuable predictive tool to assess the potential reactivity of various hydrogenated isomers of DBA based on their specific hydrogenation patterns. epa.govacs.org
Q & A
Q. What are the key structural and physicochemical properties of dibenzo(a,h)anthracene relevant to experimental design?
Dibenzo(a,h)anthracene (DBahA) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14 and a planar, fused-ring aromatic system. Key properties include:
- Melting point : ~315–318°C (based on structural analogs like benz[a]anthracene) .
- Solubility : Low aqueous solubility, necessitating use of organic solvents (e.g., cyclohexane, toluene) for laboratory handling .
- Fluorescence : Exhibits green fluorescence under UV light, useful for detection in environmental samples .
Methodological Note : Structural confirmation requires techniques like X-ray crystallography or NMR , while purity assessment employs HPLC-UV or GC-MS .
Q. How is dibenzo(a,h)anthracene synthesized, and what are common contaminants in laboratory-grade samples?
DBahA is synthesized via Scholl cyclization or Diels-Alder reactions using anthracene derivatives. Common contaminants include:
Q. What standardized protocols exist for quantifying DBahA in environmental matrices?
The EPA and OSHA recommend:
- Sample preparation : Soxhlet extraction with dichloromethane for particulate matter .
- Quantification : Isotope dilution using <sup>13</sup>C6- or D14-labeled DBahA paired with GC-MS/MS or LC-HRMS to correct for matrix effects .
Data Validation : Spike recovery tests (70–120%) and inter-laboratory comparisons are critical .
Q. What safety protocols are mandated for handling DBahA in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and NIOSH-approved respirators for particulate matter .
- Ventilation : Use fume hoods for weighing and solution preparation to minimize inhalation .
- Waste disposal : Incineration at >1,000°C to prevent PAH release .
Advanced Research Questions
Q. How do metabolic activation pathways of DBahA differ from other PAHs like benz[a]anthracene?
DBahA undergoes cytochrome P450-mediated oxidation to form dihydrodiol epoxides , which covalently bind DNA. Key differences include:
- Steric hindrance : The octahydro configuration reduces enzymatic access, slowing metabolic activation compared to planar PAHs like benz[a]pyrene .
- Mutagenicity : DBahA's dihydrodiols exhibit lower mutagenic potency in Ames tests (TA98 strain) than 7,12-dimethylbenz[a]anthracene .
Methodological Note : Use radiolabeled DBahA (e.g., <sup>3</sup>H) in in vitro microsomal assays to track metabolite formation .
Q. What experimental models are optimal for resolving contradictions in DBahA carcinogenicity data?
Conflicting carcinogenicity data (e.g., tumorigenicity in rodents vs. negative epidemiological studies) require:
- In vivo models : Use C57BL/6 mice with subcutaneous injection to assess tumor latency and dose-response .
- In vitro systems : Human bronchial epithelial cells (HBEC3-KT) for mechanistic studies on DNA adduct formation .
Data Analysis : Apply Bayesian meta-analysis to reconcile discrepancies across studies .
Q. How can isotope-labeled internal standards improve DBahA quantification in complex matrices?
- Deuterated standards (D14-DBahA) : Correct for ion suppression in LC-APCI-MS by co-eluting with the analyte .
- <sup>13</sup>C6-DBahA : Minimize matrix effects in HRMS by matching isotopic profiles .
Optimization : Validate with standard addition curves in representative matrices (e.g., urban air particulate matter) .
Q. What advanced analytical techniques detect DBahA at ultratrace levels in environmental samples?
Q. How do environmental factors influence DBahA degradation kinetics, and how are these modeled?
- Photodegradation : UV irradiation (254 nm) in aqueous solutions follows pseudo-first-order kinetics (t1/2 = 4–6 hours) .
- Microbial degradation : Use Sphingomonas paucimobilis strains in bioremediation studies, monitoring via qPCR for PAH dioxygenase genes .
Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
